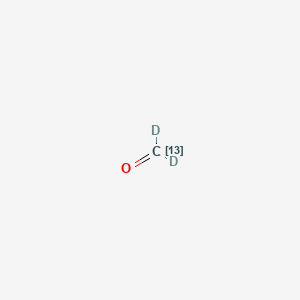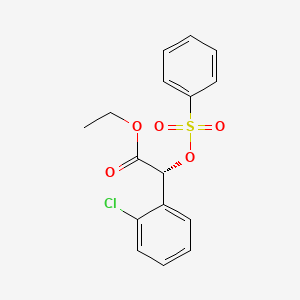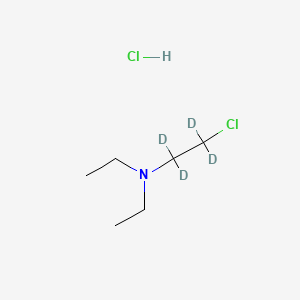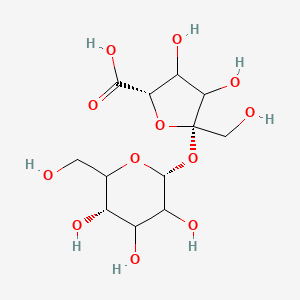
(gammaS)-gamma-Aminocyclohexanepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(γS)-γ-Aminocyclohexanepropanol, commonly referred to as GACP, is an amino acid derivative of cyclohexane. It is used in a variety of scientific research applications, including synthesis methods, biochemical effects, and physiological effects. GACP is a versatile and important molecule in the field of organic chemistry, and its uses and effects have been studied extensively in the scientific community.
Mechanism of Action
GACP is believed to act as a ligand for certain enzymes and receptors, and to interact with other molecules in the body. It is believed to bind to certain receptors and enzymes, and to modulate their activity. In addition, GACP is believed to be involved in the regulation of various biochemical pathways, including those involved in the metabolism of drugs.
Biochemical and Physiological Effects
GACP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in drug metabolism, as well as to interact with various receptors in the body. In addition, GACP has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
GACP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and can be synthesized easily in high yields. In addition, GACP is a versatile molecule, and can be used in a variety of scientific research applications. However, there are some limitations to using GACP in laboratory experiments. For example, GACP is a relatively small molecule, which can make it difficult to detect in certain experiments. In addition, GACP is not very stable, and can degrade quickly when exposed to light or heat.
Future Directions
The potential future directions for GACP are numerous. The biochemical and physiological effects of GACP could be further explored, as could its potential therapeutic applications. GACP could also be used in the development of new drugs, or to study the effects of existing drugs on the body. In addition, GACP could be used to investigate the effects of various environmental pollutants on the body, or to study the effects of dietary supplements. Finally, GACP could be used to investigate the effects of various toxins on the body, or to study the effects of various disease states.
Synthesis Methods
The synthesis of GACP is typically accomplished through two different methods. The first method is a multi-step reaction involving the condensation of cyclohexanone with glycine ethyl ester, followed by the conversion of the resulting product to GACP. The second method involves the reaction of cyclohexanone with glycine ethyl ester in the presence of a strong base, such as sodium hydroxide. Both methods yield GACP in high yields.
Scientific Research Applications
GACP has been used in a variety of scientific research applications, including enzymology, molecular biology, biochemistry, and pharmacology. It has been used in studies of enzyme structure and function, as well as in the study of drug metabolism. In addition, GACP has been used in the study of the effects of drugs on the brain and nervous system.
properties
IUPAC Name |
(3S)-3-amino-3-cyclohexylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-9(6-7-11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIIZXNMNKIITF-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)



![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)


![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)

